![molecular formula C32H32BNO2 B13404755 9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole is a complex organic compound that features a carbazole core linked to a biphenyl structure, which is further functionalized with a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves multiple steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane as the boron source.
Attachment of the Carbazole Core: The final step involves the coupling of the carbazole core to the biphenyl structure, which can be achieved through a Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the biphenyl structure, potentially leading to the formation of partially hydrogenated biphenyl derivatives.
Substitution: The dioxaborolane group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki coupling reactions, with bases like potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Partially hydrogenated biphenyl derivatives.
Substitution: Various biphenyl derivatives with different substituents.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes and bioimaging agents. The carbazole core is known for its strong fluorescence, which can be exploited in various biological assays.
Medicine
In medicine, this compound and its derivatives are investigated for their potential as therapeutic agents. The carbazole core has been shown to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
作用機序
The mechanism of action of 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. In optoelectronic devices, its mechanism of action involves the transfer of electrons and holes, which is facilitated by its conjugated structure.
類似化合物との比較
Similar Compounds
9-(4-Biphenyl)-9H-carbazole: Lacks the dioxaborolane group, making it less versatile in terms of functionalization.
9-(2,2’-Dimethyl-4’-biphenyl)-9H-carbazole: Similar structure but without the dioxaborolane group, limiting its applications in Suzuki coupling reactions.
9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole: Similar but with different substitution patterns on the biphenyl structure.
Uniqueness
The presence of the dioxaborolane group in 9-(2,2’-Dimethyl-4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-yl)-9H-carbazole makes it particularly unique. This group allows for further functionalization through Suzuki coupling reactions, expanding its utility in organic synthesis and materials science.
特性
分子式 |
C32H32BNO2 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
9-[3-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C32H32BNO2/c1-21-19-23(33-35-31(3,4)32(5,6)36-33)15-17-25(21)26-18-16-24(20-22(26)2)34-29-13-9-7-11-27(29)28-12-8-10-14-30(28)34/h7-20H,1-6H3 |
InChIキー |
JIAZWHLCMNVDNY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


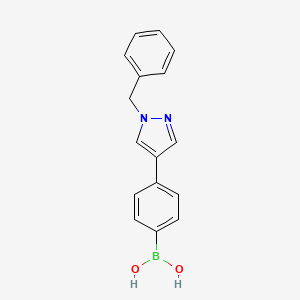

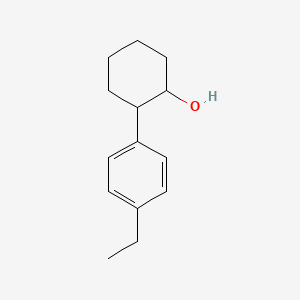
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
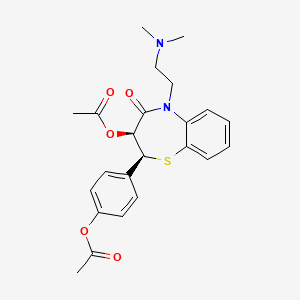
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)
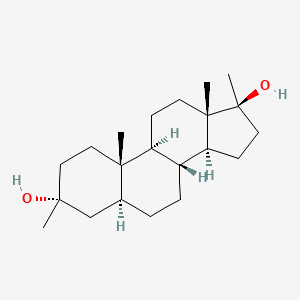
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
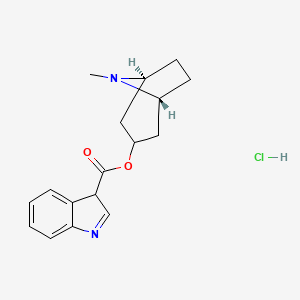
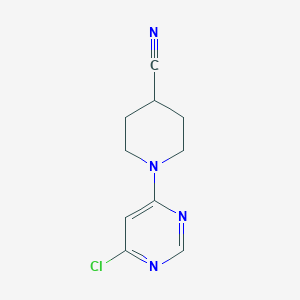
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
